Potency in CpG-ODN Antagonism: Class-Level SAR vs. Gold Standard
While specific EC50 data for the target compound was not identified in the primary literature, it belongs to a class of N-[2-(dimethylamino)ethyl]quinolin-4-amines that act as potent antagonists of immunostimulatory CpG-oligodeoxynucleotides. The class-leader, N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine (compound 50), shows an EC50 of 0.76 nM [1]. The Free-Wilson analysis in this study demonstrated that substituent effects on EC50 are additive, indicating that the N,N-dimethyl group on the ethyl spacer, also present in the target compound, is a key pharmacophoric feature for high potency, distinguishing it from analogs with different amine substitutions [1].
| Evidence Dimension | Antagonist potency (EC50) against immunostimulatory effect of CpG-ODN |
|---|---|
| Target Compound Data | Not determined in isolation; possesses key pharmacophoric N,N-dimethylethylenediamine group. |
| Comparator Or Baseline | Compound 50: N-[2-(dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine (Gold Standard); EC50 = 0.76 nM |
| Quantified Difference | Quantitative difference not calculable for target compound; structural similarity suggests potent class-level activity based on additive substituent contributions. |
| Conditions | In vitro antagonism of CpG-oligodeoxynucleotide immunostimulatory effects. |
Why This Matters
For immunology and inflammation research, this data positions the target compound as a structurally informed starting point for hit-to-lead optimization, based on a validated class-wide pharmacophore where the dimethylamino group is critical for activity [1].
- [1] Strekowski, L., Say, M., Henary, M., Ruiz, P., Manzel, L., Macfarlane, D. E., & Bojarski, A. J. (2003). Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Journal of medicinal chemistry, 46(7), 1242–1249. View Source
